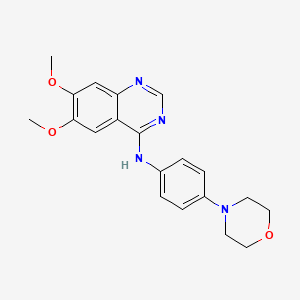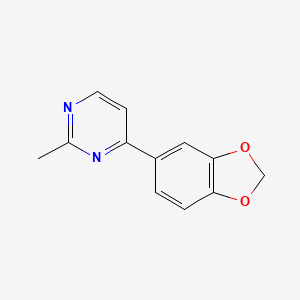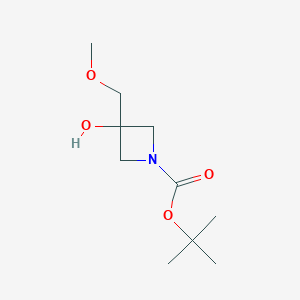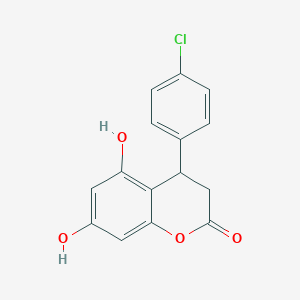
2-(4-Methoxy-3-methylphenyl)acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxy-3-methylphenyl)acetyl chloride is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Gas Chromatographic Estimation
2-(4-Methoxy-3-methylphenyl)acetyl chloride is used in gas chromatographic methods. For example, it is involved in the estimation of 3-methoxy-4hydroxyphenylglycol in urine after hydrolysis and acetylation, making the compound extractable for gas chromatography (Kahane, Ebbighausen, & Vestergaard, 1972).
Reaction Conditions in Acetylation
The compound plays a role in the study of acetylation reactions. Research has shown that acetylation of certain thiophenes with acetyl chloride results in various derivatives, indicating its versatility in chemical transformations (Ksenzhek, Belen’kii, & Gol'dfarb, 1973).
Synthesis of Phenethylamine Derivatives
It is used in the synthesis of 1-(2-Hydroxy-5-methylphenyl)phenethylamine, showcasing its utility in creating complex organic compounds (Wu Jia-sheng, 2003).
Acylation of Diphenylene Oxide
This compound is instrumental in the Friedel-Crafts acylation of diphenylene oxide, demonstrating its role in orienting and facilitating specific chemical reactions (毛海, 山田, & 大島, 1972).
Photochemical Synthesis
This compound is also significant in photochemical synthesis, such as in the production of 2′-acetoxy-2-hydroxy-5-methoxybenzophenone (Diaz-Mondejar & Miranda, 1982).
Preparation of Annulation and Cyclization Products
It has applications in the preparation of annulation and cyclization products, like 6-Methoxy-β-tetralone (Sims, Selman, & Cadogan, 2003).
Fluorescent Protecting Group for Primary Amines
In the field of fluorescence, it aids in creating a fluorescent primary amine protection group, with specific derivatives emitting blue fluorescence (Kuo & Yang, 2008).
Biochemical Analysis
Biochemical Properties
It is known that acetyl chloride derivatives can participate in various biochemical reactions, such as nucleophilic substitution and free radical reactions
Cellular Effects
It is known that acetyl chloride derivatives can influence cell function by reacting with cellular biomolecules
Molecular Mechanism
It is known that acetyl chloride derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-(4-methoxy-3-methylphenyl)acetyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-5-8(6-10(11)12)3-4-9(7)13-2/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSNEELUPOSMJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2491246.png)

![ethyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2491250.png)

![ethyl 2-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2491253.png)
![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}pent-4-enamide](/img/structure/B2491255.png)

![4-butyl-1-((3-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2491261.png)
![3-(2-fluorophenyl)-N-isopentyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2491262.png)

![3-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2491265.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2491266.png)

![N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2491269.png)
